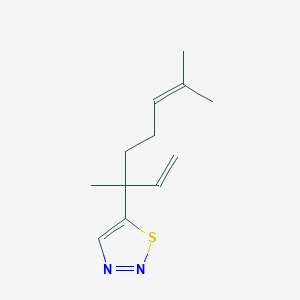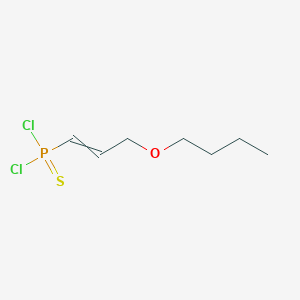
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a butoxyprop-1-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-butoxyprop-1-ene with phosphorus trichloride and sulfur. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic esters.
Substitution: The chlorine atoms in the phosphonothioic dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Phosphonothioic acids.
Reduction: Phosphonothioic esters.
Substitution: Various substituted phosphonothioic derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioic esters and acids.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Butoxyprop-1-en-1-yl)phosphonic dichloride: Similar structure but lacks the sulfur atom.
(3-Butoxyprop-1-en-1-yl)phosphonothioic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.
(3-Butoxyprop-1-en-1-yl)phosphonothioic ester: Similar structure but with ester groups instead of chlorine atoms.
Uniqueness
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is unique due to the presence of both a phosphonothioic group and a dichloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
92886-36-7 |
|---|---|
Fórmula molecular |
C7H13Cl2OPS |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
3-butoxyprop-1-enyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13Cl2OPS/c1-2-3-5-10-6-4-7-11(8,9)12/h4,7H,2-3,5-6H2,1H3 |
Clave InChI |
TWSNWCMNHSBFPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC=CP(=S)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
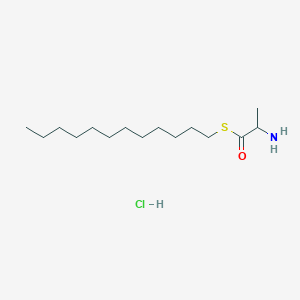
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
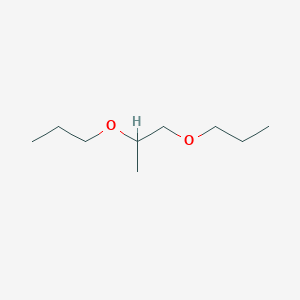
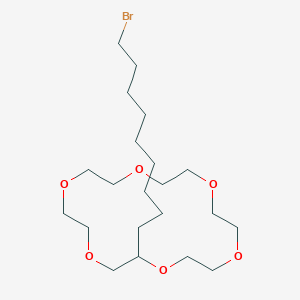
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
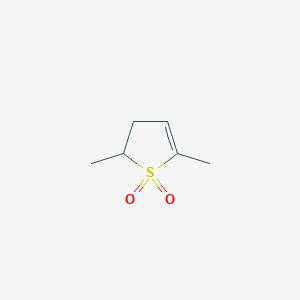
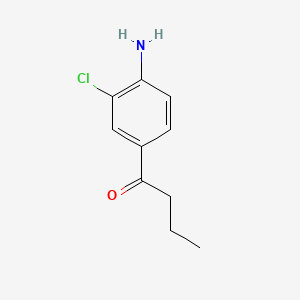
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
